(E)-3-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and nitro substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxy-3-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids, which are important in medicinal chemistry.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of methoxy and nitro groups can enhance its biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are explored for their anticancer, antimicrobial, and antiviral activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its conjugated system, which can absorb visible light and impart color to materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-HYDROXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-3-(4-METHOXY-3-AMINOPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern. The presence of multiple methoxy groups and a nitro group can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H19NO7 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19NO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11H,1-4H3/b7-5+ |
InChI Key |
QISDFKAAGWGUJL-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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